1,7-Dihydroxynaphthalene

Antioxidant screening Radical scavenging Structure-activity relationship

Researchers requiring isomer-pure dihydroxynaphthalene for dye coupling, enzymatic mono-functionalization, or epoxy curing need unambiguous 1,7-substitution to avoid compromised selectivity. 1,7-Dihydroxynaphthalene (CAS 575-38-2) delivers ≥98% purity. • Controlled diazonium coupling for naphthol AS dyes-no excessive radical quenching • CAL-B lipase-catalyzed regioselective mono-acylation (50-78% yield) • Patent-aligned curing agent for high-refractive-index epoxy resins in semiconductor packaging • White to pale yellow crystalline powder, mp 178-182°C; store under inert gas

Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
CAS No. 575-38-2
Cat. No. B165257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Dihydroxynaphthalene
CAS575-38-2
Synonymsnaphthalene-1,7-diol
Molecular FormulaC10H8O2
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)O)C(=C1)O
InChIInChI=1S/C10H8O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,11-12H
InChIKeyZUVBIBLYOCVYJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Dihydroxynaphthalene Overview


1,7-Dihydroxynaphthalene (1,7-DHN; CAS 575-38-2) is a bifunctional naphthalene derivative bearing hydroxyl groups at the 1- and 7-positions [1]. As one of ten possible dihydroxynaphthalene regioisomers, its asymmetric substitution pattern creates two electronically and sterically distinct phenolic sites that confer unique regioselectivity in enzymatic and chemical transformations [2]. Supplied as a white to pale yellow crystalline powder with a melting point of 178–182°C and typical purity ≥98–99%, 1,7-DHN serves as a critical building block in the synthesis of naphthol AS-series azo dyes, heat-resistant epoxy resins, and pharmaceutical intermediates including β-blockers and antitumor agents [3].

1,7-DHN Isomer Differentiation


Generic substitution among dihydroxynaphthalene (DHN) isomers is scientifically unsound because hydroxyl group positioning fundamentally governs electronic distribution, hydrogen-bonding capacity, radical stability, enzymatic recognition, and electrophilic substitution patterns. The 1,7-regioisomer occupies a unique functional space: unlike the symmetric 1,5-DHN (C–C axis symmetry) or 2,7-DHN (β,β-substitution with low antioxidant capacity), 1,7-DHN presents one α-hydroxyl and one β-hydroxyl on opposite rings, creating an asymmetric dipole and distinct protonation behavior [1]. Critically, 1,7-DHN exhibits intermediate antioxidant potency—substantially lower than the top-performing 1,8-DHN yet markedly higher than β-substituted isomers like 2,7-DHN—positioning it for applications where excessive radical scavenging would interfere with desired oxidative coupling chemistry [2]. Furthermore, in enzymatic acylation/hydrolysis with CAL-B lipase, 1,7-DHN demonstrates regioselectivity profiles distinct from 1,3- and 1,6-DHN, enabling selective mono-functionalization inaccessible with symmetric isomers [3]. In human naphthalene metabolism, 1,7-DHN forms via CYP-mediated oxidation of 2-naphthol, whereas 1,2-DHN derives from an entirely different primary metabolic pathway, underscoring that these isomers are not biologically interchangeable [4].

1,7-DHN Comparative Performance


Antioxidant Activity vs. 1,8-DHN and 2,7-DHN

In a systematic comparative analysis of DHN isomers using the ferric reducing/antioxidant power (FRAP) assay, 1,7-DHN demonstrated an intermediate antioxidant activity profile. The α-substituted 1,8-DHN was identified as the best-performing antioxidant platform, with its unique peri-hydroxylation hydrogen-bonding pattern contributing to a fast H-atom transfer process [1]. 1,7-DHN, bearing one α-hydroxyl and one β-hydroxyl, exhibited significantly lower activity than 1,8-DHN but substantially higher activity than β,β-disubstituted isomers such as 2,6-DHN and 2,7-DHN [1].

Antioxidant screening Radical scavenging Structure-activity relationship

Metabolic Origin vs. 1,2-DHN

In vitro metabolism studies using pooled human liver microsomes (pHLMs) demonstrated that 1,7-DHN is produced as a secondary metabolite exclusively from 2-naphthol oxidation, not as a primary naphthalene metabolite. While 2-naphthol was readily metabolized by pHLMs to produce 2,6-DHN and 1,7-DHN, the primary metabolites 1-naphthol and trans-1,2-dihydro-1,2-naphthalenediol (dihydrodiol) were inefficient substrates for further oxidation [1]. This establishes 1,7-DHN as a secondary, pathway-specific metabolite distinct from 1,2-DHN, which is a primary naphthalene metabolite and has been identified as the most sensitive urinary biomarker for internal naphthalene exposure in human biomonitoring [2].

Drug metabolism Toxicology Cytochrome P450 Biomonitoring

CAL-B Lipase Regioselectivity in Mono-Acylation

A 2025 study systematically investigated the regioselectivity of lipases in acylation and hydrolysis reactions using three asymmetric DHN isomers: 1,3-DHN, 1,6-DHN, and 1,7-DHN. Using CAL-B lipase in optimized medium engineering conditions, regioisomeric acetoxyhydroxynaphthalenes were synthesized on a 91–122 mg scale with yields ranging from 50% to 78% [1]. The regiopreference displayed by CAL-B correlated with a distance ≤3.2 Å between the most reactive carbonyl group and the Ser-105 residue in the catalytic site, as revealed by molecular dynamics simulations [1]. Each isomer exhibited distinct regioselectivity profiles, with 1,7-DHN enabling selective mono-protection at one hydroxyl while leaving the other available for subsequent orthogonal functionalization—a capability not achievable with symmetric DHN isomers (1,5-DHN, 2,6-DHN, 2,7-DHN) [1].

Enzymatic synthesis Regioselective acylation Protecting group strategy Biocatalysis

Protonation Site vs. 1,5-DHN and 1,8-DHN

A comprehensive ¹H NMR study of all hydroxy-substituted naphthalene isomers in trifluoroacetic acid (TFA) and trifluoromethanesulfonic acid (TFSA) revealed isomer-specific protonation patterns that directly correlate with hydroxyl positioning [1]. Under superacid conditions, 1,6-DHN and 1,7-DHN add a proton at the C4 position of their respective 1-naphthol moieties, forming identical protonated species [1]. In contrast, 1,5-DHN (peri-disubstituted) and 1,8-DHN (peri-disubstituted) exhibit fundamentally different protonation behavior due to intramolecular hydrogen bonding and altered electron density distributions [1]. This protonation-site specificity directly impacts electrophilic aromatic substitution reactivity, a critical parameter in downstream dye coupling and polymer crosslinking chemistry.

Physical organic chemistry ¹H NMR Superacid chemistry Electrophilic aromatic substitution

Melting Point vs. 1,5-DHN and 2,7-DHN

The melting point of 1,7-DHN (178–182°C, lit. 180.5°C) positions it as a medium-melting isomer, with significantly lower thermal requirements than 1,5-DHN (258–260°C) and moderately lower than 2,7-DHN (187–190°C) [1]. This thermal profile has practical implications for melt-processing, solvent-free reactions, and purification protocols. For comparison, 1,6-DHN melts at 136–138°C (lowest among common DHN isomers), while 1,8-DHN melts at 140–142°C [2]. The 1,7-isomer's intermediate melting point offers a balanced processing window: sufficiently high to resist softening during ambient storage yet low enough for energy-efficient melt-phase reactions without requiring specialized high-temperature equipment needed for 1,5-DHN.

Thermal analysis Process engineering Formulation Quality control

Epoxy Curing Agent for Electronic Encapsulation

Patent disclosures for epoxy resin compositions targeting high-refractive-index, high-heat-resistance, low-moisture-absorption, and high-adhesion cured products for electronic component encapsulation and lamination specifically enumerate 1,7-DHN among the preferred dihydroxynaphthalene compounds suitable as curing agents [1]. The claimed resin compositions contain (A) an epoxy resin, (B) a phenol resin, and (C) a dihydroxynaphthalene compound selected from 1,5-DHN, 1,6-DHN, 1,7-DHN, 2,6-DHN, and 2,7-DHN [2]. This explicit inclusion confirms that 1,7-DHN meets the stringent performance criteria for advanced electronic materials, whereas other DHN isomers not listed in the claims are not functionally equivalent in this application context [3].

Epoxy resin Electronic packaging Curing agent Thermoset polymers

1,7-DHN Industrial & Research Applications


Naphthol AS Azo Dye Synthesis

1,7-DHN serves as a critical coupler component in the synthesis of naphthol AS-series azo dyes, where its intermediate antioxidant activity (quantitatively lower than 1,8-DHN but higher than 2,7-DHN) enables controlled diazonium coupling without excessive radical quenching that would suppress color development [1]. The 1,7-substitution pattern directs coupling to specific positions on the naphthalene ring, producing chromophores with defined absorption characteristics and enhanced wash/light fastness properties . This scenario is validated for textile dyes, pigments, and specialty colorants requiring predictable and reproducible hue development.

CAL-B Lipase Regioselective Mono-Protection

1,7-DHN is uniquely suited for CAL-B lipase-catalyzed regioselective acylation or hydrolysis to produce mono-acetoxyhydroxynaphthalenes with 50–78% yield at 91–122 mg scale [2]. The asymmetric 1,7-substitution pattern creates differential reactivity between the two hydroxyl groups, enabling selective mono-protection that is impossible with symmetric DHN isomers (1,5-DHN, 2,7-DHN). This scenario is validated for medicinal chemists constructing unsymmetrical naphthalene-based pharmacophores, where sequential introduction of two distinct functional groups is required [2].

Epoxy Encapsulation for Electronic Components

1,7-DHN is explicitly claimed as a preferred dihydroxynaphthalene curing agent in epoxy resin compositions designed for electronic component sealing and multilayer lamination [3]. The cured products deliver high refractive index, high heat resistance, low moisture absorption, and high adhesion—critical performance parameters for semiconductor packaging and printed circuit board applications [3]. This scenario is validated for procurement by electronics materials manufacturers seeking patent-aligned, functionally qualified DHN isomers.

Reference Standard for Naphthalene Metabolite Analysis

In human naphthalene metabolism, 1,7-DHN is produced as a secondary metabolite specifically from 2-naphthol oxidation by CYP3A4, distinct from the primary 1,2-DHN biomarker pathway [4]. 1,7-DHN is required as an authentic analytical reference standard for LC-MS/MS method development and validation in comprehensive naphthalene exposure assessment [4]. This scenario is validated for toxicology laboratories, occupational health monitoring programs, and environmental exposure studies requiring accurate quantification of the full naphthalene metabolite profile.

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